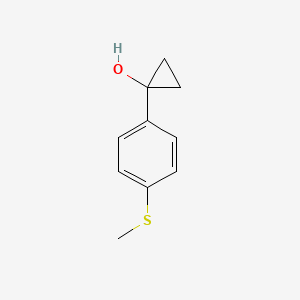
1-(4-(Methylthio)phenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS It features a cyclopropane ring attached to a phenyl group substituted with a methylthio group at the para position and a hydroxyl group on the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Methylthio)benzaldehyde.
Cyclopropanation: The key step involves the cyclopropanation of 4-(Methylthio)benzaldehyde using a suitable cyclopropanation reagent such as diazomethane or a similar compound under controlled conditions.
Reduction: The resulting cyclopropyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and reduction processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-(Methylthio)phenyl)cyclopropanone.
Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted cyclopropanols with different functional groups.
Applications De Recherche Scientifique
1-(4-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features, including the cyclopropane ring and methylthio group, contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylphenyl)cyclopropan-1-ol: Similar structure but lacks the methylthio group.
1-(4-(Ethylthio)phenyl)cyclopropan-1-ol: Similar structure with an ethylthio group instead of a methylthio group.
1-(4-(Methoxy)phenyl)cyclopropan-1-ol: Similar structure with a methoxy group instead of a methylthio group.
Uniqueness
1-(4-(Methylthio)phenyl)cyclopropan-1-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
1-(4-methylsulfanylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
Clé InChI |
ZTNMYRKTVLMGPE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


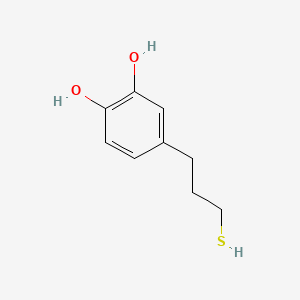
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
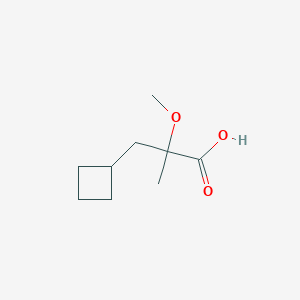
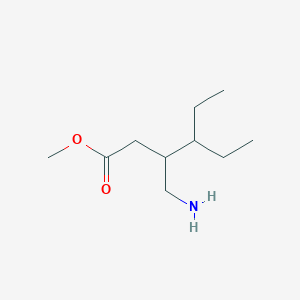
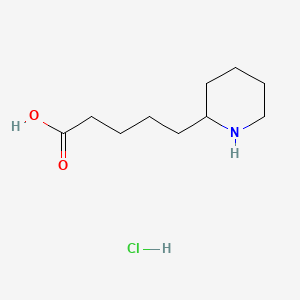
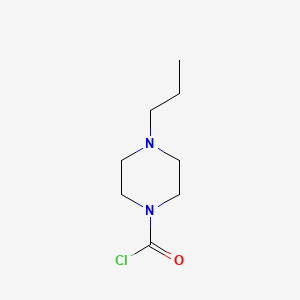
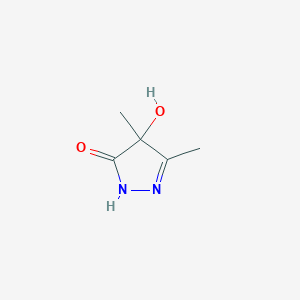
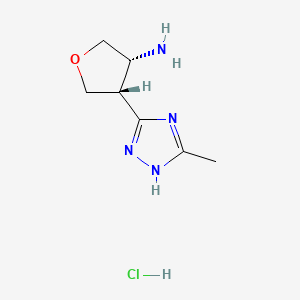
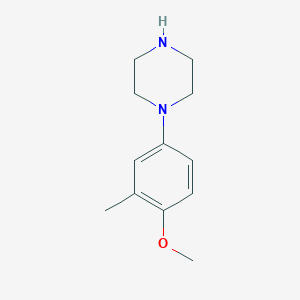

![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
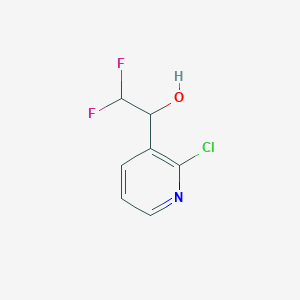
![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

